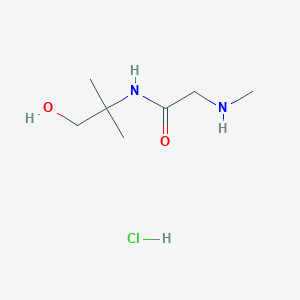

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride

Übersicht

Beschreibung

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride, also known as N-HDAH, is an organic compound used in a variety of scientific research applications. It is a colorless, water-soluble, crystalline solid with a melting point of 129-130°C. N-HDAH has been used in a variety of laboratory experiments as a reagent, catalyst, and solvent. It is a versatile compound that has been used in the synthesis of many compounds, in the study of enzyme kinetics, and in the study of the mechanism of action of various drugs.

Wissenschaftliche Forschungsanwendungen

X-ray Powder Diffraction in Potential Pesticides

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride is structurally related to compounds that have been characterized using X-ray powder diffraction. These compounds, including derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, are potential pesticides. The study provided new diffraction data, including peaks, intensities, and unit-cell parameters, contributing to the understanding of their crystal structures and potential applications in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).

Organic Synthesis and Structural Studies

The compound is also analogous to other organic structures involved in chemical synthesis and structural studies. For instance, in the field of organic chemistry, it is linked to the synthesis of N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides and related compounds, highlighting its relevance in the synthesis of complex organic molecules (Mukhanova, Kukushkin, Ivanov, Alekseeva, & Granik, 2007).

Cytochrome P450 System and Biodegradation

In environmental microbiology, a compound closely related to N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride was part of a study involving the Cytochrome P450 system, specifically EthBAD, which is instrumental in the N-deethoxymethylation of acetochlor, a widely used herbicide. The findings from this study are crucial for understanding the biodegradation pathways of certain herbicides, which could have implications for environmental pollution and herbicide resistance management (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Structural Analysis and Inclusion Compounds

The compound shares structural features with amide-containing isoquinoline derivatives studied for their ability to form gels and crystalline salts with various acids. These studies provide valuable insights into the structural aspects of these compounds and their potential applications, ranging from material sciences to pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).

Fluorescence Emission in Host–Guest Complexes

Related compounds have shown interesting fluorescence emission properties when forming host–guest complexes. This is particularly important for applications in fields like sensor technology and molecular recognition, where fluorescence can be a key indicator of complex formation or environmental conditions (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Characterization of Derivatives

Synthesis and structural characterization form a significant area of study for derivatives of N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride. These studies delve into the synthesis process, yield optimization, and structural analysis using techniques like IR and MS spectroscopy. This research underpins the compound's applications in synthetic chemistry and material sciences (Zhong-cheng & Wan-yin, 2002).

Chemosensors for Metal Ion Detection

Compounds structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride have been used to develop chemosensors for metal ion detection. These chemosensors are pivotal in environmental monitoring and health sciences, especially for detecting trace amounts of metal ions in various samples, including biological tissues and aqueous solutions (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).

Eigenschaften

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,5-10)9-6(11)4-8-3;/h8,10H,4-5H2,1-3H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBWWICXDOQRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride | |

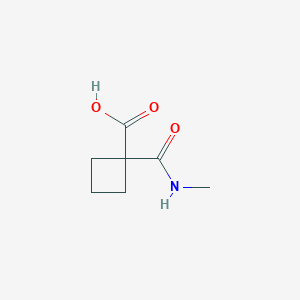

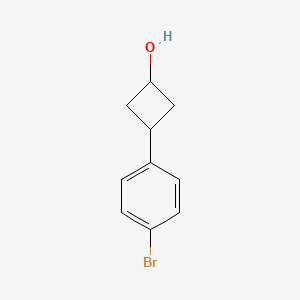

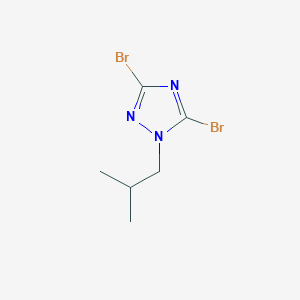

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)

![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)

![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)

![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)

![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)

![5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1443246.png)